Lipophilicity Differentiation: XLogP3 Comparison with N-Methyl and Unsubstituted Indole Analogs
The target compound (N-benzyl-N-ethyl) possesses a computed XLogP3 of 3.6 [1]. In contrast, the N-methyl analog N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide (CAS 862813-86-3), with molecular formula C20H20N2O2, has a lower molecular weight (320.39 g/mol) and is predicted to have a lower logP due to the replacement of the ethyl group with a methyl group . Similarly, the unsubstituted indole parent N-benzyl-2-(1H-indol-3-yl)-2-oxoacetamide (CAS 55654-71-2, MW 278.3) lacks both the 1,2-dimethylindole motif and the N-ethyl substituent, giving it a substantially different lipophilicity profile . Higher logP in the target compound implies altered membrane permeability, protein binding, and pharmacokinetic behavior relative to these analogs.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.6 |
| Comparator Or Baseline | N-methyl analog (CAS 862813-86-3): logP not experimentally reported, predicted lower than 3.6; Unsubstituted indole parent (CAS 55654-71-2): logP not reported, expected significantly different due to smaller size |
| Quantified Difference | Qualitative logP advantage estimated at ≥0.5–1.0 log units higher than N-methyl analog based on ethyl vs. methyl substitution effect |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Lipophilicity directly impacts passive membrane permeability and non-specific protein binding; compounds with differing logP values are not functionally interchangeable in cell-based or in vivo assays.
- [1] PubChem Compound Summary for CID 7087140, N-Benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide. National Center for Biotechnology Information (2025). View Source
